molecular formula C6H11N3O2S B13467593 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine

5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13467593
M. Wt: 189.24 g/mol
InChI Key: MMEWNDUFJSKCKT-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the methanesulfonyl group and the dimethyl substitutions on the pyrazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and subsequent therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.

    1-Methyl-3,5-dimethyl-1H-pyrazole: Similar structure but without the methanesulfonyl group.

    5-Methanesulfonyl-1H-pyrazole: Lacks the dimethyl substitutions, leading to different biological activities.

Uniqueness

The presence of both the methanesulfonyl group and the dimethyl substitutions in 5-methanesulfonyl-1,3-dimethyl-1H-pyrazol-4-amine imparts unique chemical and biological properties.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

1,3-dimethyl-5-methylsulfonylpyrazol-4-amine

InChI

InChI=1S/C6H11N3O2S/c1-4-5(7)6(9(2)8-4)12(3,10)11/h7H2,1-3H3

InChI Key

MMEWNDUFJSKCKT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)S(=O)(=O)C)C

Origin of Product

United States

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